molecular formula C12H11N3 B3351365 2-Amino-3-methylnaphtho(1,2-d)imidazole CAS No. 35199-58-7

2-Amino-3-methylnaphtho(1,2-d)imidazole

Cat. No. B3351365
CAS RN: 35199-58-7
M. Wt: 197.24 g/mol
InChI Key: UDFXLWPBGSMBRA-UHFFFAOYSA-N
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Description

2-Amino-3-methylnaphtho(1,2-d)imidazole is a compound that belongs to the class of imidazoles . Imidazoles are five-membered heterocyclic compounds that contain three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds . They are key components of functional molecules used in a variety of everyday applications .


Synthesis Analysis

The synthesis of imidazoles has seen significant advances in recent years . The review by Shabalin and Camp highlights the regiocontrolled synthesis of substituted imidazoles . The bonds constructed during the formation of the imidazole are emphasized, and the methodologies are described based on the functional group compatibility of the process and resultant substitution patterns around the ring . A novel protocol for the cyclization of amido-nitriles to form disubstituted imidazoles has been reported . This reaction is reported to proceed via nickel-catalysed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization .

properties

IUPAC Name

3-methylbenzo[e]benzimidazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3/c1-15-10-7-6-8-4-2-3-5-9(8)11(10)14-12(15)13/h2-7H,1H3,(H2,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDFXLWPBGSMBRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C3=CC=CC=C3C=C2)N=C1N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90956648
Record name 3-Methyl-1,3-dihydro-2H-naphtho[1,2-d]imidazol-2-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90956648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

35199-58-7
Record name 3H-Naphth(1,2-d)imidazol-2-amine, 3-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035199587
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Methyl-1,3-dihydro-2H-naphtho[1,2-d]imidazol-2-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90956648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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